

# 25C-NB3OMe hydrochloride IUPAC name and CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 25C-NB3OMe hydrochloride

Cat. No.: B593412

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## Technical Whitepaper: 25C-NB3OMe Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **25C-NB3OMe hydrochloride**, a potent synthetic phenethylamine and a derivative of 2C-C. It acts as a powerful partial agonist of the human 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A). This guide details its chemical identity, pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

## Chemical Identity

Identifier	Value
IUPAC Name	2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine hydrochloride
CAS Number	1566571-57-0[1][2]
Molecular Formula	C <sub>18</sub> H <sub>22</sub> ClNO <sub>3</sub> • HCl
Molecular Weight	372.3 g/mol

## Pharmacological Data

25C-NB3OMe is recognized for its high affinity and functional potency at the 5-HT<sub>2A</sub> receptor. The N-benzyl substitution on the phenethylamine core structure significantly enhances its interaction with this receptor compared to its parent compound, 2C-C. While specific quantitative data for 25C-NB3OMe is not readily available in peer-reviewed literature, the following table presents data for the closely related and more extensively studied isomer, 25C-NBOMe (the 2-methoxybenzyl derivative), to provide a comparative context for the potency of this class of compounds. The shift of the methoxy group from the 2-position to the 3-position on the N-benzyl ring is known to reduce potency. For instance, in the 25I-NBOMe series, this modification led to a 55-fold decrease in in-vivo potency in the mouse head-twitch response model.

Table 1: Comparative Receptor Binding Affinities (K<sub>i</sub> in nM)

Compound	5-HT <sub>2a</sub>
25C-NBOMe	2.89 ± 1.05[3][4]
2C-C	45

Table 2: Comparative Functional Potencies (EC<sub>50</sub> in nM)

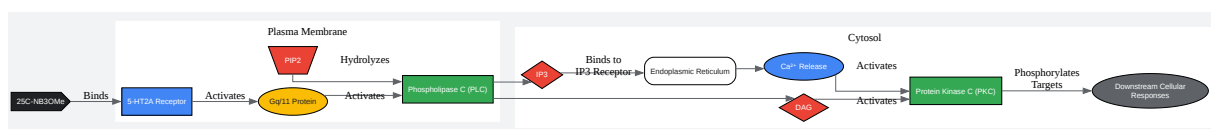
Compound	5-HT <sub>2a</sub> (Calcium Mobilization)
25C-NBOMe	0.15

## Signaling Pathways

### Canonical 5-HT<sub>2a</sub> Receptor Signaling

As a potent 5-HT<sub>2a</sub> receptor agonist, 25C-NB3OMe is presumed to activate the canonical Gq/G<sub>11</sub> signaling pathway. This pathway is fundamental to the psychoactive effects of serotonergic hallucinogens. Upon binding of 25C-NB3OMe to the 5-HT<sub>2a</sub> receptor, the Gα<sub>q</sub> subunit of the associated G-protein is activated. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two secondary messengers: inositol triphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> diffuses through the

cytoplasm to bind to  $IP_3$  receptors on the endoplasmic reticulum, leading to the release of stored calcium ions ( $Ca^{2+}$ ) into the cytosol. The elevation of intracellular  $Ca^{2+}$  and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates a multitude of downstream protein targets, leading to a cascade of cellular responses.

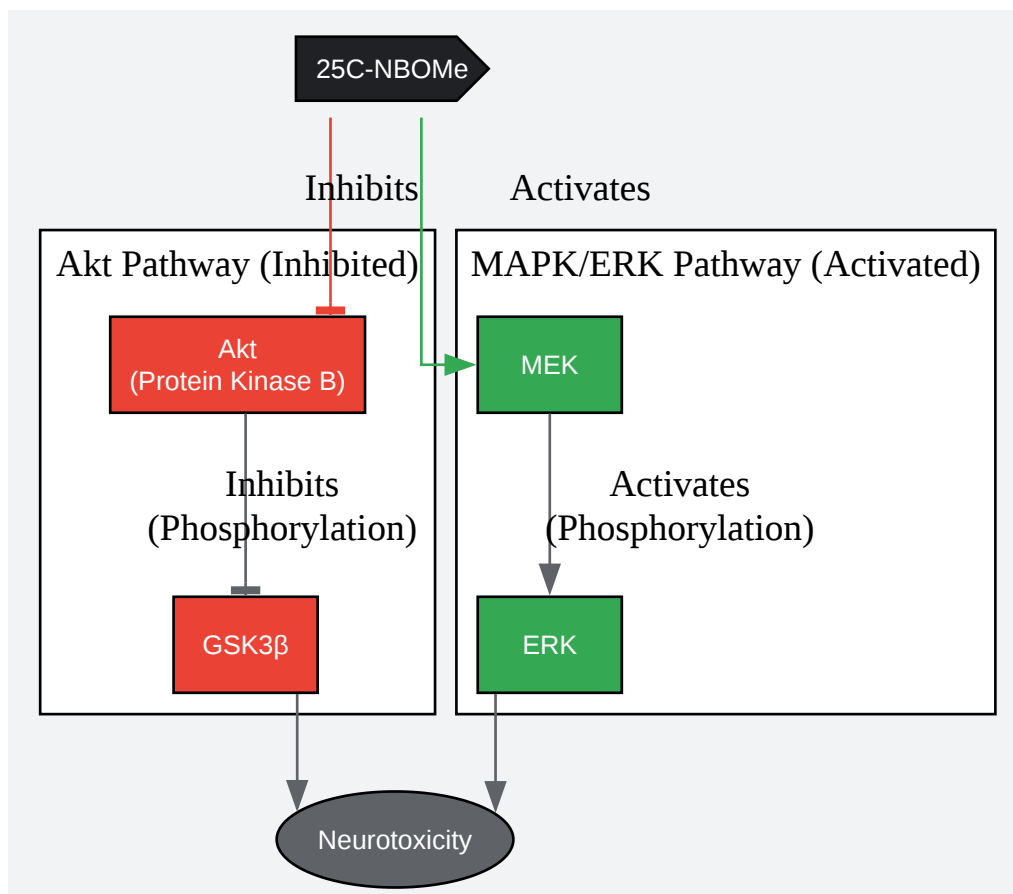


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### Canonical 5-HT<sub>2a</sub> Gq/G<sub>11</sub> Signaling Pathway

## Neurotoxicity-Associated Signaling

In-vitro studies on the related compound 25C-NBOMe have indicated that it can induce neurotoxicity through pathways involving the activation of the MAPK/ERK cascade and the inhibition of the Akt/GSK3 $\beta$  signaling pathway. This suggests that beyond the canonical Gq pathway, other signaling networks are recruited, which may contribute to the adverse effects observed with high doses of NBOMe compounds.



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#### Neurotoxicity-Associated Signaling of 25C-NBOMe

## Experimental Protocols

The following are representative methodologies for the characterization of compounds like 25C-NB3OMe at the 5-HT<sub>2a</sub> receptor.

### 5-HT<sub>2a</sub> Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (K<sub>i</sub>) of a test compound for the 5-HT<sub>2a</sub> receptor.

- Membrane Preparation:
  - CHO-K1 cells stably transfected with the human 5-HT<sub>2a</sub> receptor are cultured and harvested.

- Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
- The resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of approximately 70-100  $\mu$ g/well.
- Assay Procedure:
  - The assay is conducted in 96-well filter plates.
  - To each well, the following are added in order:
    - Assay buffer.
    - A fixed concentration of a radioligand, typically [ $^3$ H]ketanserin (a 5-HT<sub>2a</sub> antagonist).
    - Varying concentrations of the test compound (e.g., **25C-NB3OMe hydrochloride**).
    - The membrane preparation.
  - For determination of non-specific binding, a high concentration of a known 5-HT<sub>2a</sub> antagonist (e.g., ketanserin) is used instead of the test compound.
  - The plates are incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).
- Filtration and Counting:
  - The contents of the wells are rapidly filtered through the filter plates using a vacuum manifold.
  - The filters are washed multiple times with cold wash buffer to remove unbound radioligand.
  - After drying, a scintillation cocktail is added to each well, and the radioactivity is measured using a microplate scintillation counter.
- Data Analysis:
  - Specific binding is calculated by subtracting non-specific binding from total binding.

- The  $IC_{50}$  value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
- The  $K_i$  value is calculated from the  $IC_{50}$  using the Cheng-Prusoff equation.

## Calcium Flux Functional Assay

This protocol describes a method to measure the functional potency ( $EC_{50}$ ) of a test compound by quantifying the increase in intracellular calcium following 5-HT<sub>2a</sub> receptor activation.

- Cell Preparation:
  - HEK-293 or CHO cells stably expressing the human 5-HT<sub>2a</sub> receptor are seeded in 96-well black-walled, clear-bottom plates and cultured overnight.
- Dye Loading:
  - The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
  - The incubation is typically carried out for 30-60 minutes at 37°C in the dark.
- Assay Procedure:
  - The dye-loading solution is removed, and the cells are washed with the assay buffer.
  - The plate is placed in a fluorescence microplate reader equipped with an automated injection system.
  - A baseline fluorescence reading is taken.
  - Varying concentrations of the test compound (e.g., **25C-NB3OMe hydrochloride**) are automatically injected into the wells.
  - Fluorescence intensity is measured kinetically over time (e.g., every second for 100-200 seconds) to capture the transient increase in intracellular calcium.

- Data Analysis:
  - The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
  - A dose-response curve is generated by plotting the response against the logarithm of the test compound concentration.
  - The EC<sub>50</sub> value (the concentration of the test compound that produces 50% of the maximal response) is determined using non-linear regression analysis.

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- To cite this document: BenchChem. [25C-NB3OMe hydrochloride IUPAC name and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b593412#25c-nb3ome-hydrochloride-iupac-name-and-cas-number>]

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